Merphos

Description

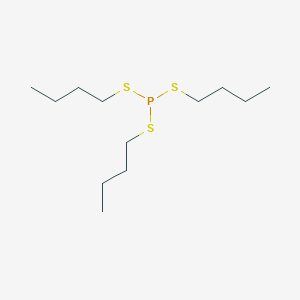

Structure

3D Structure

Properties

IUPAC Name |

tris(butylsulfanyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27PS3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAPGAOQRZTCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSP(SCCCC)SCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27PS3 | |

| Record name | MERPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024173 | |

| Record name | Merphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Emulsifiable oil., Liquid, Almost colorless liquid; [Hawley] Pale amber liquid; [HSDB] Colorless to pale yellow liquid; [MSDSonline] | |

| Record name | MERPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorotrithious acid, tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Merphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

115-134 °C @ 0.08 MM HG | |

| Record name | MERPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

295 °F | |

| Record name | MERPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SPARINGLY SOLUBLE IN WATER, SOL IN ACETONE, ETHYL ALCOHOL, BENZENE, HEXANE, KEROSENE, DIESEL OIL, HEAVY AROMATIC NAPHTHAS, XYLENE, METHYLATED NAPHTHALENE | |

| Record name | MERPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.99-1.01 @ 20 °C/4 °C | |

| Record name | MERPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00002 [mmHg] | |

| Record name | Merphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE AMBER LIQUID | |

CAS No. |

150-50-5 | |

| Record name | MERPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Merphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Merphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MERPHOS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorotrithious acid, tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Merphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S',S'-tributyl phosphorotrithioite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN743HTX76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Merphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos, an organothiophosphate, was historically utilized as a cotton defoliant. Its chemical properties and biological activity, primarily the inhibition of acetylcholinesterase, have been subjects of scientific interest. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental methodologies for their determination, and visual representations of its metabolic pathway and analytical workflow. Although its use as a pesticide has been discontinued (B1498344) in many regions, including the United States and the European Union, its chemical profile remains relevant for environmental monitoring and toxicological studies.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value |

| IUPAC Name | tris(butylsulfanyl)phosphane[1] |

| CAS Number | 150-50-5[1][2] |

| Molecular Formula | C₁₂H₂₇PS₃[1][2][3] |

| Molecular Weight | 298.5 g/mol [1][4] |

| Physical State | Pale amber liquid, emulsifiable oil[1] |

| Odor | Mild characteristic odor[1] |

| Boiling Point | 115-134 °C at 0.08 mmHg[1] |

| Melting Point | Not available |

| Density | 0.99-1.01 g/cm³ at 20 °C[1] |

| Vapor Pressure | 2.0 x 10⁻⁵ mmHg[1] |

| Water Solubility | Sparingly soluble[1] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, hexane, kerosene, and diesel oil[1][4] |

| Flash Point | 146 °C (295 °F)[1] |

Experimental Protocols

The determination of the chemical and physical properties of pesticides like this compound is governed by standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability for regulatory and scientific purposes.

Determination of Boiling Point (Following OECD Guideline 103)

The boiling point of this compound was likely determined using a method compliant with OECD Guideline 103.[4][5][6] This guideline outlines several methods, with the dynamic method being common for substances like this compound.

Methodology:

-

Apparatus: A dynamic boiling point apparatus consists of a heated sample vessel equipped with a thermometer, a pressure sensor, and a reflux condenser.

-

Procedure:

-

A sample of this compound is placed in the vessel.

-

The pressure in the apparatus is reduced to a specific value (e.g., 0.08 mmHg).

-

The sample is heated, and the temperature and pressure are continuously monitored.

-

The boiling point is the temperature at which the vapor pressure of the substance equals the applied pressure, observed as a stable temperature reading during boiling.

-

This process is repeated at various pressures to establish a vapor pressure curve.

-

Determination of Water Solubility (Following OECD Guideline 105)

The water solubility of this compound, being sparingly soluble, would be determined following the principles of OECD Guideline 105.[1][3][7][8] The flask method is suitable for this level of solubility.

Methodology:

-

Apparatus: A constant temperature water bath, flasks with stoppers, and an analytical instrument for quantification (e.g., Gas Chromatograph).

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a prolonged period to ensure equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved this compound.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography with a phosphorus-specific detector.

-

The experiment is repeated to ensure the saturation concentration has been reached.

-

Determination of Hydrolysis Rate (Following OECD Guideline 111)

The rate of hydrolysis of this compound in water is a critical parameter for assessing its environmental persistence and is determined according to OECD Guideline 111.[2][9][10][11][12]

Methodology:

-

Apparatus: Sterile buffer solutions at different pH values (e.g., 4, 7, and 9), constant temperature incubator, and an analytical instrument for quantification.

-

Procedure:

-

A sterile aqueous buffer solution of a specific pH is spiked with a known concentration of this compound.

-

The solution is incubated in the dark at a constant temperature.

-

Aliquots are taken at various time intervals.

-

The concentration of the remaining this compound and any degradation products are quantified using an appropriate analytical technique.

-

The rate of hydrolysis is determined by plotting the concentration of this compound against time and calculating the half-life at each pH.

-

Chemical Reactivity and Pathways

Oxidation of this compound

A primary reaction of this compound in the environment and in biological systems is its oxidation to S,S,S-tributyl phosphorotrithioate, also known as DEF or tribufos. This transformation is a critical activation step, as the oxidized form is a more potent inhibitor of acetylcholinesterase.

Acetylcholinesterase Inhibition Pathway

The primary mechanism of toxicity for this compound and its oxidized metabolite, DEF, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.

References

- 1. filab.fr [filab.fr]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. laboratuar.com [laboratuar.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 10. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

Merphos: A Technical Overview of its Chemical Properties, Toxicological Profile, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos, an organothiophosphate compound, has been primarily utilized as a defoliant in agriculture, particularly for cotton crops.[1][2] Its chemical properties and biological activity, specifically its role as a cholinesterase inhibitor, have made it a subject of toxicological and environmental research. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, toxicological data, and the molecular pathways it perturbs.

Core Chemical Identity

CAS Number: 150-50-5[1][3][4][5][6][7]

Molecular Structure:

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its physical, chemical, and toxicological properties.

| Property | Value | Reference(s) |

| Molecular Weight | 298.51 g/mol | [1][6] |

| Melting Point | 100 °C | [4] |

| Boiling Point | 115-134 °C at 0.08 Torr | [4] |

| Density | 1.0200 g/cm³ | [4] |

| Solubility | Chloroform (Slightly), Dichloromethane (Slightly), Diethyl Ether (Slightly) | [4] |

| Vapor-phase Half-life | ~4.9 hours (reaction with photochemically produced hydroxyl radicals) | [4] |

| Toxicological Endpoint | Value | Species | Reference(s) |

| LD50 (oral) | 850 mg/kg | Guinea pig | [4] |

| Reference Dose (RfD), chronic | 3 x 10⁻⁵ mg/kg-day | Human (EPA IRIS) | [1] |

Experimental Protocols

Synthesis of this compound

The industrial production of this compound typically involves the esterification of phosphorotrithioic acid or its derivatives with butan-1-ol.[4] A general laboratory-scale synthesis can be described as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with phosphorus trichloride (B1173362) in an appropriate organic solvent (e.g., toluene (B28343) or xylene).[4]

-

Thiol Addition: Butanethiol is added dropwise to the cooled solution of phosphorus trichloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is evolved.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature to ensure complete reaction.[4]

-

Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.[4]

Note: This is a generalized protocol. Specific conditions such as reaction time, temperature, and purification methods may vary.

Analytical Detection of this compound

The detection and quantification of this compound in environmental and biological samples are crucial for monitoring and toxicological studies. The standard method is gas chromatography.

AOAC Method 991.07: Nitrogen- and Phosphorus-Containing Pesticides in Finished Drinking Water [1]

-

Sample Preparation: A water sample is extracted with a suitable organic solvent.

-

Gas Chromatography (GC): The extract is injected into a gas chromatograph equipped with a capillary column.[3]

-

Detection: A nitrogen-phosphorus detector (NPD) is used for selective and sensitive detection of this compound.[1]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard. The estimated method detection limit is 5.0 µg/L.[1]

Other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed for the analysis of organophosphorus pesticides, offering high sensitivity and specificity.[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound, like other organophosphorus compounds, is the inhibition of acetylcholinesterase (AChE).[7][9] This leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors.[9]

Caption: this compound-induced signaling cascade.

The overstimulation of acetylcholine receptors triggers a cascade of intracellular events, including a significant increase in intracellular calcium levels.[9] This, in turn, activates downstream signaling pathways such as the p38 mitogen-activated protein kinase (p38-MAPK) and extracellular signal-regulated kinase (ERK) pathways.[9] The activation of these pathways ultimately contributes to an inflammatory response and can lead to programmed cell death (apoptosis).[5][10]

Metabolic Pathway

In biological systems, this compound undergoes metabolic transformation. A key metabolic process is its oxidation to S,S,S-tributyl phosphorotrithioate (also known as DEF or Tribufos), which is also a potent cholinesterase inhibitor.[1][6] this compound can also be metabolized to n-butyl mercaptan.[1]

Caption: Metabolic fate of this compound.

Conclusion

This compound is a well-characterized organothiophosphate with significant biological activity. Its primary mode of action through the inhibition of acetylcholinesterase and the subsequent disruption of cholinergic signaling pathways are of considerable interest to toxicologists and researchers in drug development. A thorough understanding of its chemical properties, metabolic fate, and the cellular responses it elicits is essential for assessing its environmental impact and potential health risks.

References

- 1. This compound | C12H27PS3 | CID 9011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. This compound [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. S,S,S-Tributyl phosphorotrithioate [webbook.nist.gov]

- 7. Analytical methods of biological monitoring for exposure to pesticides: recent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity due to organophosphorus compounds: what about chronic exposure? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of S,S,S-Tributyl Phosphorotrithioite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of S,S,S-Tributyl phosphorotrithioite, a significant organophosphorus compound. The primary synthesis pathway involves a two-step process commencing with the reaction of n-butanethiol and phosphorus trichloride (B1173362) to form the intermediate S,S,S-tributyl phosphorotrithioite, which is subsequently oxidized to the final product. This document details the reaction mechanism, a representative experimental protocol, and a summary of the physicochemical properties of the target compound.

Introduction

S,S,S-Tributyl phosphorotrithioite, also known as Tribufos or DEF, is an organophosphate compound primarily used as a cotton defoliant. Its synthesis is a key process for the agrochemical industry. Understanding the synthesis pathway, reaction kinetics, and purification methods is crucial for optimizing production and ensuring product quality. This guide aims to provide an in-depth technical resource for professionals engaged in chemical synthesis and drug development.

Synthesis Pathway

The synthesis of S,S,S-Tributyl phosphorotrithioite proceeds in two main stages:

-

Formation of S,S,S-Tributyl phosphorotrithioite (Intermediate): n-Butanethiol (butyl mercaptan) reacts with phosphorus trichloride in a nucleophilic substitution reaction. This step forms the trivalent phosphorus intermediate, S,S,S-tributyl phosphorotrithioite. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Oxidation to S,S,S-Tributyl phosphorotrithioate: The intermediate is then oxidized to the final pentavalent phosphorus product, S,S,S-tributyl phosphorotrithioate. This oxidation can be achieved using various oxidizing agents or by exposure to air.

Reaction Mechanism

Caption: Overall synthesis pathway of S,S,S-Tributyl phosphorotrithioate.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of S,S,S-Tributyl phosphorotrithioite. This protocol is based on general procedures for the synthesis of similar organophosphate compounds and should be adapted and optimized for specific laboratory conditions.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Nitrogen inlet

-

n-Butanethiol

-

Phosphorus trichloride

-

Tertiary amine (e.g., triethylamine)

-

Anhydrous solvent (e.g., toluene)

-

Oxidizing agent (if not using air)

-

Apparatus for vacuum distillation

Procedure:

Step 1: Formation of S,S,S-Tributyl phosphorotrithioite

-

A three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer is charged with phosphorus trichloride (1.0 eq) dissolved in an anhydrous solvent.

-

The solution is cooled in an ice bath.

-

A solution of n-butanethiol (3.0 eq) and a tertiary amine (3.0 eq) in the anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the precipitated amine hydrochloride salt is removed by filtration. The filtrate contains the intermediate, S,S,S-tributyl phosphorotrithioite.

Step 2: Oxidation to S,S,S-Tributyl phosphorotrithioate

-

The filtrate from Step 1 is transferred to a clean flask.

-

Air is bubbled through the solution, or a suitable oxidizing agent is added portion-wise while monitoring the reaction temperature.

-

The oxidation is typically exothermic and should be controlled by external cooling if necessary.

-

The reaction is monitored until the complete conversion of the intermediate to the final product is observed.

Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to obtain the final S,S,S-tributyl phosphorotrithioate as a colorless to pale yellow liquid.

Experimental Workflow Diagram:

The Core Mechanism of Merphos as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merphos, an organophosphate compound, functions as an indirect inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Its mechanism of action is contingent upon metabolic activation to a more potent oxon derivative. This guide delineates the established pathways of this compound's action, from its metabolic transformation to the molecular interactions governing acetylcholinesterase inhibition. While the qualitative mechanism is understood, a notable gap exists in the public domain regarding specific quantitative kinetic data for the active metabolite. This document provides a comprehensive overview of the available information, detailed experimental protocols for analogous compounds, and the necessary theoretical framework for researchers in neurotoxicology and drug development.

Introduction

This compound, chemically known as S,S,S-tributyl phosphorotrithioite, belongs to the organophosphate (OP) class of compounds. OPs are widely recognized for their potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][2][3] this compound itself is a pro-inhibitor and requires metabolic activation to exert its inhibitory effects.[3]

Metabolic Activation of this compound

The primary pathway for the bioactivation of this compound involves a two-step oxidative process.

-

Oxidation to Tribufos (B1683236): this compound (S,S,S-tributyl phosphorotrithioite) is first metabolized to S,S,S-tributyl phosphorotrithioate, a compound also known as tribufos or DEF.[3]

-

Formation of the Active Oxon Metabolite: Subsequently, tribufos undergoes further oxidation to form its active oxon metabolite. In this transformation, the phosphorus-sulfur bond (P=S) is converted to a phosphorus-oxygen bond (P=O). This oxon metabolite, S,S,S-tributyl phosphorotrithioate oxon, is the direct and potent inhibitor of acetylcholinesterase.

Mechanism of Acetylcholinesterase Inhibition

The tribufos oxon metabolite, like other organophosphate oxons, acts as an irreversible inhibitor of acetylcholinesterase. The mechanism involves the phosphorylation of a serine residue within the active site of the enzyme.

The active site of AChE contains a catalytic triad (B1167595) consisting of serine, histidine, and glutamate (B1630785) residues. The hydroxyl group of the serine residue acts as a nucleophile, attacking the electrophilic phosphorus atom of the tribufos oxon. This results in the formation of a stable, covalent phosphoserine bond. The departure of a butylthio group completes the phosphorylation of the enzyme. This phosphorylated enzyme is unable to hydrolyze acetylcholine, leading to its accumulation in the synapse.

Quantitative Data on Acetylcholinesterase Inhibition

A comprehensive review of the available scientific literature did not yield specific quantitative kinetic data (e.g., IC₅₀, Kᵢ, or bimolecular rate constants) for the inhibition of acetylcholinesterase by the active oxon metabolite of this compound (tribufos oxon). One study on fingerling channel catfish indicated that the parent compound, DEF (tribufos), exhibited very low direct inhibitory activity against AChE, with less than 15% inhibition at a concentration of 1 mM. This underscores the necessity of metabolic activation for potent inhibition.

Due to the lack of specific data for tribufos oxon, a comparative data table cannot be provided at this time. Researchers are encouraged to perform kinetic studies to determine these crucial parameters.

Experimental Protocols

The following is a detailed protocol for a general in vitro acetylcholinesterase inhibition assay based on the Ellman's method. This protocol can be adapted for the kinetic analysis of tribufos oxon inhibition of AChE.

Principle of the Ellman's Assay

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Tribufos oxon (synthesized or obtained from a commercial source)

-

96-well microplate

-

Microplate reader

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

-

ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer and dilute to the desired working concentration (e.g., 0.1 U/mL) immediately before use. Keep on ice.

-

Inhibitor Stock Solution: Prepare a stock solution of tribufos oxon in a suitable organic solvent (e.g., DMSO) and prepare serial dilutions.

Assay Procedure

-

Plate Setup: In a 96-well microplate, add the following to each well:

-

Blank: 150 µL of phosphate buffer

-

Control (100% activity): 140 µL of phosphate buffer + 10 µL of AChE solution

-

Inhibitor Wells: 130 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of tribufos oxon solution at various concentrations.

-

-

Pre-incubation: Add 20 µL of DTNB solution to all wells. Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 20 µL of ATCI solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a microplate reader.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Correct the rates of the inhibitor and control wells by subtracting the rate of the blank well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

For more detailed kinetic analysis, determine the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or mixed) by performing the assay at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Conclusion

References

The Unseen Toll: A Technical Guide to the Toxicological Effects of Merphos on Non-Target Organisms

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos, chemically known as S,S,S-tributyl phosphorotrithioite, is an organophosphate compound primarily utilized as a cotton defoliant. Its application facilitates mechanical harvesting by inducing leaf abscission. While effective in its agricultural application, the introduction of this compound into the environment raises significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target species, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. It is crucial to note that in the environment, this compound is readily oxidized to its more stable form, S,S,S-tributyl phosphorotrithioate (tribufos or DEF), and much of the available toxicological data pertains to this metabolite.

Toxicological Effects on Non-Target Organisms

The toxicity of this compound to non-target organisms is a significant concern for environmental risk assessment. As an organophosphate, its primary mode of action is the inhibition of acetylcholinesterase, leading to neurotoxic effects.

Aquatic Invertebrates

Aquatic invertebrates are particularly sensitive to this compound. The available data, though limited and often inferred from its metabolite tribufos, indicates high toxicity.

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 0.061 - 0.12 | [1] |

Note: The EC50 value for Daphnia magna is conservatively based on data for tribufos, the environmental metabolite of this compound.

Fish

Acute toxicity data for fish reveals a range of sensitivities among different species.

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Various Species | LC50 | 96 hours | 5.6 - 23.8 | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 33 | [2] |

Birds

Quantitative data on the acute toxicity of this compound to avian species is scarce in the available literature. However, organophosphates as a class of compounds are known to be toxic to birds, and delayed neurotoxicity has been observed in hens exposed to this compound.

| Species | Endpoint | Duration | Value | Reference |

| Hen (Gallus gallus domesticus) | Neurotoxicity | - | Delayed neurotoxicity observed | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and its metabolite, tribufos, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a range of neurotoxic effects, from tremors and convulsions to paralysis and ultimately death in severe cases.

Experimental Protocols

Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), provide the framework for assessing the toxicity of chemicals like this compound.

Acute Toxicity Testing in Fish (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

Methodology:

-

Test Organisms: A recommended fish species (e.g., Rainbow trout, Oncorhynchus mykiss, or Zebrafish, Danio rerio) is selected.

-

Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

-

Test Conditions: The test is conducted in a flow-through, semi-static, or static system. Water temperature, pH, and dissolved oxygen are maintained at appropriate levels for the test species. A photoperiod of 16 hours light and 8 hours dark is typically used.

-

Exposure: Fish are exposed to a range of concentrations of this compound, typically in a geometric series, along with a control group. A minimum of five concentrations is used.

-

Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

References

Environmental Fate and Degradation of Merphos in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos, an organophosphate pesticide, has been utilized in agriculture as a defoliant. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the transformation and transport of this compound in soil and aquatic environments, summarizing key quantitative data, detailing experimental approaches, and visualizing degradation pathways.

Data Presentation

Table 1: Degradation of this compound (and its primary metabolite Tribufos) in Soil and Water

| Degradation Process | Matrix | Half-life (t½) | Conditions | Key Metabolites |

| Hydrolysis | Water | Stable | Neutral and acidic conditions | - |

| Water | 124 days (Tribufos) | pH 9 | Desbutylthio tribufos (B1683236) | |

| Water | Estimated 1.5 years (Tribufos) | pH 7 | Butyl mercaptan | |

| Water | Estimated 111 days (Tribufos) | pH 9 | Butyl mercaptan | |

| Aerobic Soil Metabolism | Sandy Loam | 198 - 745 days (Tribufos) | 25°C, dark incubation. Soil composition: 58% sand, 27% silt, 15% clay, 3.8% organic matter, pH 6.8[1][2] | S,S,S-tributyl phosphorotrithioate (Tribufos/DEF) |

| Anaerobic Aquatic Metabolism | Flooded Silty Clay Sediment | 120 - 180 days (Tribufos) | - | 1-Butane sulfonic acid |

| Photodegradation | Atmosphere | Estimated 1.6 - 5 hours (Tribufos vapor) | Reaction with hydroxyl radicals | - |

| Atmosphere | Estimated 4.9 hours (this compound vapor) | Reaction with photochemically-produced hydroxyl radicals | - | |

| Water | No significant degradation (Tribufos) | pH 5, exposure to sunlight for 30 days | - | |

| Oxidation | Water | Within 1 hour (this compound to Tribufos) | Raw river water | S,S,S-tributyl phosphorotrithioate (Tribufos/DEF) |

| Air | On the order of seconds (this compound to Tribufos) | During spray drift | S,S,S-tributyl phosphorotrithioate (Tribufos/DEF) |

Table 2: Soil Sorption of this compound

| Compound | Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Interpretation |

| This compound | Estimated 62,000 mL/g | Strongly Adsorbed |

Degradation Pathways and Mechanisms

This compound undergoes several key transformations in the environment, primarily through oxidation, hydrolysis, and microbial degradation.

Oxidation

The most rapid and significant transformation of this compound in the environment is its oxidation to S,S,S-tributyl phosphorotrithioate (also known as tribufos or DEF). This conversion is rapid in aerated water, with studies showing complete oxidation within an hour in river water. This process is also extremely fast in the atmosphere during spray applications, with half-lives on the order of seconds.

Hydrolysis

This compound itself is reported to be relatively stable to hydrolysis under neutral and acidic conditions.[1] However, its primary oxidation product, tribufos, undergoes slow hydrolysis, particularly under alkaline conditions. The hydrolysis of tribufos at pH 9 has a reported half-life of 124 days, leading to the formation of desbutylthio tribufos.[1] The hydrolysis process also produces butyl mercaptan.

Microbial Degradation

Microbial metabolism is a significant pathway for the degradation of tribufos in soil.

-

Aerobic Conditions: In aerobic soil environments, tribufos is persistent, with reported half-lives ranging from 198 to 745 days.[1][2]

-

Anaerobic Conditions: Under anaerobic conditions, such as in flooded sediments, the degradation of tribufos is somewhat faster, with half-lives reported to be between 120 and 180 days.[3] A key metabolite identified under these conditions is 1-butane sulfonic acid.[3]

Photodegradation

While this compound has a UV absorption band that suggests potential for direct photolysis, its rapid oxidation in the environment often precedes significant photodegradation. The vapor phase of both this compound and tribufos are susceptible to degradation by photochemically produced hydroxyl radicals in the atmosphere, with estimated half-lives of a few hours.[1][4] However, in aqueous solutions, tribufos has been shown to be stable to photolysis in sunlight over a 30-day period at pH 5.[1][3]

Environmental Mobility

The mobility of this compound in soil is expected to be low due to its strong adsorption to soil particles. The estimated soil organic carbon-water partitioning coefficient (Koc) of 62,000 mL/g indicates that this compound will be tightly bound to soil organic matter, limiting its potential to leach into groundwater.

Experimental Protocols

Detailed experimental protocols for the environmental fate studies of this compound and tribufos are often found in regulatory agency reports and specialized scientific literature. The following provides a general overview of the methodologies typically employed.

Aerobic and Anaerobic Soil Metabolism Studies (based on OECD 307 guidelines)

These studies are designed to determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

-

Test System: Soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass) are used. For anaerobic studies, the soil is flooded to create anoxic conditions.

-

Test Substance: Radiolabeled (e.g., ¹⁴C) this compound or tribufos is applied to the soil at a concentration relevant to agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 25°C) for an extended period (up to a year or more for persistent compounds).[1][2]

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for quantification and identification of metabolites.

-

Data Analysis: The degradation rate and half-life are calculated assuming first-order kinetics. A mass balance is performed to account for all the applied radioactivity, including parent compound, metabolites, non-extractable residues, and any evolved ¹⁴CO₂.

Hydrolysis Studies (based on OECD 111 guidelines)

These studies assess the abiotic degradation of a chemical in water at different pH values.

-

Test System: Sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9) are used.

-

Test Substance: A known concentration of this compound or tribufos is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.

-

Data Analysis: The rate of hydrolysis and the half-life are determined for each pH.

Soil Sorption/Desorption Studies (based on OECD 106 guidelines)

These studies determine the extent to which a pesticide binds to soil particles.

-

Test System: A batch equilibrium method is commonly used. A known mass of soil is equilibrated with a solution containing the test substance at various concentrations.

-

Equilibration: The soil-solution slurries are shaken for a specific period to reach equilibrium.

-

Analysis: After equilibration, the soil and solution phases are separated by centrifugation, and the concentration of the test substance in the solution is measured. The amount sorbed to the soil is calculated by difference.

-

Data Analysis: The soil-water distribution coefficient (Kd) is calculated. This is often normalized to the organic carbon content of the soil to obtain the Koc value.

Analytical Methodologies

The analysis of this compound and its metabolites in environmental samples typically involves chromatographic techniques.

Sample Preparation

-

Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating organophosphates from water. Liquid-liquid extraction (LLE) can also be used.

-

Soil and Sediment Samples: Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with an appropriate organic solvent are used to extract the analytes from the solid matrix. A clean-up step, such as gel permeation chromatography (GPC) or solid-phase extraction, is often necessary to remove interfering co-extractives.

Instrumental Analysis

-

Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) in phosphorus mode is a standard technique for the analysis of organophosphate pesticides like this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is increasingly used for the analysis of pesticide residues and their metabolites in complex environmental matrices.

Visualizations

Caption: Degradation pathway of this compound in soil and water.

Caption: General analytical workflow for this compound analysis.

References

The History and Application of Merphos as a Cotton Defoliant: A Technical Guide

An in-depth examination of the chemical properties, mechanism of action, and historical use of tributyl phosphorotrithioite in cotton harvesting.

Introduction

Merphos, a phosphorothioate (B77711) compound known chemically as tributyl phosphorotrithioite, played a significant role in the mechanization of cotton harvesting. Developed as a cotton defoliant, it allowed for cleaner and more efficient mechanical picking by inducing the premature shedding of cotton leaves. This technical guide provides a comprehensive overview of the history, chemical properties, and biological activity of this compound, with a focus on its application in cotton agriculture.

Historical Development and Commercialization

The advent of mechanical cotton harvesters in the mid-20th century created a demand for chemical defoliants to remove leaves that would otherwise contaminate the harvested lint. In this context, organophosphate compounds emerged as effective solutions. This compound was developed by Chemagro Corporation and commercially introduced in the 1960s. It was often marketed under trade names such as Folex® 6EC.[1][2]

This compound is closely related to another organophosphate defoliant, Tribufos (S,S,S-tributyl phosphorotrithioate), also known as DEF®. Chemically, this compound can be oxidized to Tribufos.[3] The two have often been used in similar applications and sometimes discussed interchangeably in literature. The development of these defoliants was a significant step in cotton production, greatly enhancing the efficiency of mechanical harvesting.

Chemical Properties and Formulation

This compound is an organothiophosphate with the chemical formula C₁₂H₂₇PS₃. It is a nearly colorless liquid that is insoluble in water but soluble in various organic solvents. For agricultural application, this compound was typically formulated as an emulsifiable concentrate (EC).[4][5] EC formulations contain the active ingredient, a petroleum-based solvent, and an emulsifying agent, which allows the product to be mixed with water to form a stable emulsion for spraying.[4][6][7][8] Folex® 6EC, for example, was a formulation containing 6 pounds of active ingredient per gallon.[9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | tributyl phosphorotrithioite |

| CAS Number | 150-50-5 |

| Molecular Formula | C₁₂H₂₇PS₃ |

| Molecular Weight | 298.5 g/mol |

| Appearance | Nearly colorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Mechanism of Action: Inducing Leaf Abscission

This compound acts as a herbicidal defoliant.[10] Unlike hormonal defoliants that directly influence the plant's hormonal pathways, this compound and similar organophosphates work by causing a controlled injury to the leaf tissue.[11] This injury triggers a stress response in the plant, leading to the production of ethylene (B1197577), a plant hormone that plays a crucial role in leaf senescence and abscission.[12]

The increased ethylene levels, in turn, stimulate the synthesis of enzymes like cellulase (B1617823) and polygalacturonase in the abscission zone at the base of the petiole (leaf stalk).[13] These enzymes break down the cell walls in the abscission layer, weakening the connection of the leaf to the stem and causing it to fall off while still green.[10][14]

Caption: Signaling pathway of this compound-induced leaf abscission in cotton.

Application and Efficacy in Cotton Production

This compound was applied to mature cotton plants, typically when 50-60% or more of the bolls were open.[15][16] Application was commonly done via aerial or ground spraying equipment.

Table 2: Typical Application Rates for this compound as a Cotton Defoliant

| Product | Application Rate (Active Ingredient) |

| This compound | 1.1 to 2.2 kg/acre |

The efficacy of this compound was influenced by several environmental factors. Warm, humid, and sunny conditions generally enhanced its activity, while cool temperatures (nighttime temperatures below 60°F) could slow down the defoliation process.[17][18]

Experimental Protocols

Efficacy Evaluation in Field Trials

A common experimental design to evaluate the efficacy of cotton defoliants like this compound involves replicated field trials.

Caption: Generalized workflow for a cotton defoliant field trial.

Protocol for a Representative Field Efficacy Study:

-

Experimental Design: A randomized complete block design with multiple replications is typically used. Plot sizes are established to be representative of field conditions.

-

Treatments: Different rates of this compound are applied, often in comparison to an untreated control and other commercial defoliants.

-

Application: The defoliants are applied using calibrated spray equipment (e.g., CO2-pressurized backpack sprayer for small plots or agricultural aircraft for larger plots) to ensure uniform coverage.[11]

-

Data Collection:

-

Percent Defoliation: Visual ratings of the percentage of leaves that have dropped from the plants are taken at set intervals (e.g., 7, 14, and 21 days after treatment).

-

Boll Opening: The percentage of open bolls is determined by counting the total number of bolls and the number of open bolls in a designated section of each plot.

-

Regrowth: The extent of new leaf growth is visually assessed at later evaluation dates.

-

Yield and Quality: At the end of the trial, cotton from each plot is harvested, and lint yield and fiber quality parameters (e.g., micronaire, length, strength) are measured.

-

-

Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.[19]

Residue Analysis

To ensure food safety and establish maximum residue limits (MRLs), analytical methods were developed to detect this compound residues in cotton products.

Protocol for this compound Residue Analysis in Cottonseed Oil:

-

Extraction: A multi-residue procedure can be employed. The sample (e.g., crude cottonseed oil) is extracted using a modified liquid-liquid partitioning method with acetonitrile (B52724) and n-hexane.[20]

-

Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with a combination of sorbents like activated charcoal and primary secondary amine to remove interfering substances.[20]

-

Analysis: The final extract is analyzed using gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometry (GC-MS) for detection and quantification of this compound residues.[5][20]

Conclusion

This compound played a pivotal role in the advancement of mechanized cotton farming. As an organophosphate defoliant, its ability to induce leaf abscission through a controlled injury response allowed for more efficient and cleaner harvesting of cotton bolls. While its use has been largely discontinued (B1498344) in many regions due to the development of newer chemistries and concerns associated with organophosphates, its history provides valuable insights into the evolution of agricultural practices and the ongoing quest for effective and safe crop management solutions. The principles of its mechanism of action and the methodologies developed for its evaluation continue to be relevant in the field of crop science.

References

- 1. American Vanguard buys Cotton Defoliant from Bayer - Fibre2Fashion [fibre2fashion.com]

- 2. Growing the Cotton Grade: AMVAC’s Folex® Defoliant Achieves a Higher Grade of Quality for Growers | AMVAC [amvac.com]

- 3. US2943107A - Process of preparing tributyl phosphorotrithioate - Google Patents [patents.google.com]

- 4. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]

- 5. Emulsifiable Concentrate Formulation [solutionsstores.com]

- 6. extension.purdue.edu [extension.purdue.edu]

- 7. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]

- 8. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]

- 9. CN102040622A - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]

- 10. Defoliants Harvest-aid Chemicals: Cost Effective Technology to Facilitate Synchronized Maturity for Mechanical Harvesting in Cotton: A Review [arccjournals.com]

- 11. calag.ucanr.edu [calag.ucanr.edu]

- 12. Biochemical Pathway of Stress-induced Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cotton.org [cotton.org]

- 14. Frontiers | Advances in cotton harvesting aids [frontiersin.org]

- 15. site.extension.uga.edu [site.extension.uga.edu]

- 16. Cotton Harvest Aid Application and Timing | Crop Science US [cropscience.bayer.us]

- 17. content.ces.ncsu.edu [content.ces.ncsu.edu]

- 18. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 19. researchgate.net [researchgate.net]

- 20. jcsp.org.pk [jcsp.org.pk]

An In-Depth Technical Guide to the Physical and Chemical Properties of the Pesticide Merphos

This technical guide provides a comprehensive overview of the physical and chemical properties of Merphos, an organophosphate pesticide primarily used as a cotton defoliant. This document is intended for researchers, scientists, and professionals in drug development and pesticide research, offering detailed data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Physical Properties

This compound, chemically known as tributyl phosphorotrithioite, is a nearly colorless to pale amber liquid with a mild characteristic odor.[1] It is an organothiophosphate compound with the chemical formula C₁₂H₂₇PS₃.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | tris(butylsulfanyl)phosphane | [1] |

| CAS Number | 150-50-5 | [1] |

| Molecular Formula | C₁₂H₂₇PS₃ | [1] |

| Molar Mass | 298.51 g/mol | [3][4] |

| Appearance | Nearly colorless to pale amber liquid; Emulsifiable oil | [1][5] |

| Odor | Mild characteristic odor | [1] |

| Density | 0.99–1.01 g/cm³ at 20 °C | [5] |

| Melting Point | < 25 °C | [6] |

| Boiling Point | 115–134 °C at 0.08 Torr | [5] |

| Vapor Pressure | 1.2 x 10⁻⁵ mmHg at 25 °C | [5] |

| Flash Point | 146 °C (295 °F) | [1][7] |

| Solubility in Water | Sparingly soluble/Insoluble | [1][5] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, hexane, kerosene, diesel oil, heavy aromatic naphthas, xylene, and methylated naphthalene. | [5][8] |

| Octanol-Water Partition Coefficient (log Kow) | 7.67 (estimated) | [9] |

Chemical Properties and Reactivity

This compound exhibits chemical behaviors characteristic of organothiophosphates. Key reactions include:

-

Hydrolysis: It undergoes slow hydrolysis in water, a reaction catalyzed by bases, leading to the formation of butyl mercaptan.[5]

-

Oxidation: this compound is readily oxidized in the presence of air or other oxidizing agents.[5] The phosphorus (III) center is rapidly oxidized to phosphorus (V), converting this compound to its more stable and toxic metabolite, S,S,S-tributyl phosphorotrithioate (also known as DEF or Tribufos).[5][6][10] This oxidation can be very rapid; for instance, in raw river water, this compound was completely oxidized to DEF within an hour.[5]

-

Reaction with Reducing Agents: In the presence of strong reducing agents like hydrides, this compound is susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas.[5]

-

Thermal Decomposition: When heated to decomposition, this compound emits highly toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[1]

Mechanism of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[11] AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This process terminates the nerve signal at cholinergic synapses.

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a range of toxic effects, from tremors and convulsions to paralysis and respiratory failure.[11] The inhibition of AChE by organophosphates is typically irreversible as it involves the formation of a stable covalent bond between the phosphorus atom and the serine hydroxyl group in the active site of the enzyme.

Caption: Acetylcholinesterase inhibition by this compound.

Defoliation Mechanism in Cotton

As a defoliant, this compound induces leaf abscission in cotton plants. This process is initiated by the herbicidal action of this compound, which injures the palisade cells of the leaves.[5] This injury stress triggers the plant to produce ethylene (B1197577), a plant hormone that plays a key role in senescence and abscission. The increased ethylene levels inhibit the transport of auxin, another hormone that normally maintains the leaf. This hormonal imbalance leads to the activation of enzymes like cellulase (B1617823) and pectinase (B1165727) in the abscission zone at the base of the petiole. These enzymes break down the cell walls, causing the leaf to detach and fall.[12]

References

- 1. imlresearch.com [imlresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. cotton.org [cotton.org]

- 5. QuEChERS: Home [quechers.eu]

- 6. Chemical Defoliant Promotes Leaf Abscission by Altering ROS Metabolism and Photosynthetic Efficiency in Gossypium hirsutum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct synthesis of phosphorotrithioates from [TBA][P(SiCl3)2] and disulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. medium.com [medium.com]

- 10. This compound | C12H27PS3 | CID 9011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nucleus.iaea.org [nucleus.iaea.org]

- 12. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

A Comprehensive Technical Guide to the Solubility of Merphos in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Merphos (tributyl phosphorotrithioite), a compound of interest in various research and development applications. Understanding the solubility of this compound in aqueous and organic media is fundamental for its application in experimental assays, formulation development, and environmental fate studies. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Executive Summary

Quantitative and Qualitative Solubility Data of this compound

The following table summarizes the known solubility data for this compound. It is important to note the general lack of specific, quantitative solubility values for this compound in organic solvents in publicly accessible literature. The information provided is based on available safety data sheets and chemical databases.

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Data Type | Source |

| Water | Aqueous | 1 g/L | 25 | Quantitative | [1] |

| Acetone | Ketone | Soluble | Not Specified | Qualitative | [2] |

| Ethyl Alcohol | Alcohol | Soluble | Not Specified | Qualitative | [2] |

| Benzene | Aromatic Hydrocarbon | Soluble | Not Specified | Qualitative | [2] |

| Hexane | Aliphatic Hydrocarbon | Soluble | Not Specified | Qualitative | [2] |

| Xylene | Aromatic Hydrocarbon | Soluble | Not Specified | Qualitative | [2] |

| Kerosene | Hydrocarbon Mixture | Soluble | Not Specified | Qualitative | [2] |

| Diesel Oil | Hydrocarbon Mixture | Soluble | Not Specified | Qualitative | [2] |

| Heavy Aromatic Naphthas | Hydrocarbon Mixture | Soluble | Not Specified | Qualitative | [2] |

| Methylated Naphthalene | Aromatic Hydrocarbon | Soluble | Not Specified | Qualitative | [2] |

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble | Not Specified | Qualitative | [3][4] |

| Dichloromethane | Halogenated Hydrocarbon | Slightly Soluble | Not Specified | Qualitative | [3][4] |

| Diethyl Ether | Ether | Slightly Soluble | Not Specified | Qualitative | [3][4] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental analytical procedure. The following describes a generalized protocol based on the isothermal shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent. This method is suitable for determining the solubility of this compound.

Principle of the Isothermal Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. After separating the undissolved solid, the concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique.

Apparatus and Reagents

-

Analytical Balance: Capable of weighing to ±0.1 mg or better.

-

Constant Temperature Bath or Shaker: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Sealed Containers: Screw-cap flasks or vials with inert liners.

-

Filtration or Centrifugation Equipment: Syringe filters (e.g., 0.45 µm PTFE) or a centrifuge to separate undissolved solid.

-

Volumetric Glassware: Calibrated pipettes and volumetric flasks.

-

Analytical Instrument: A suitable instrument for quantifying this compound, such as a Gas Chromatograph (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

-

This compound: Analytical standard of known purity.

-

Solvents: High-purity (e.g., HPLC grade) solvents of interest.

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a sealed container. The excess is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the solvent of interest to the container.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the exact time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

-

-

Phase Separation:

-

After equilibration, allow the container to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, the sample should be filtered through a syringe filter that is compatible with the solvent and does not adsorb this compound. Alternatively, the sample can be centrifuged, and the clear supernatant carefully collected.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., GC-NPD or GC-MS).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal shake-flask method.

References

- 1. Table 4-2, Physical and Chemical Properties of Tribufos - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C12H27PS3 | CID 9011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 150-50-5 [m.chemicalbook.com]

- 4. This compound | 150-50-5 [amp.chemicalbook.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

Merphos Toxicology: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on the toxicology of Merphos, an organophosphorus compound primarily used as a cotton defoliant. Due to its rapid environmental and metabolic conversion to S,S,S-tributyl phosphorotrithioate (Tribufos or DEF), the toxicological profile of this compound is intrinsically linked to that of its potent metabolite. This document summarizes key toxicological data, details experimental methodologies, and elucidates the primary mechanisms of action through signaling pathway diagrams.

Core Toxicological Data

The acute and chronic toxicity of this compound and its active metabolite, Tribufos, have been evaluated across various species and routes of exposure. The primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for this compound and Tribufos.

Table 1: Acute Toxicity of this compound and Tribufos

| Chemical | Species | Route | LD50/LC50 | Reference |

| This compound | Rat (male) | Oral | 1475 mg/kg | [3] |

| Rat (female) | Oral | 910 mg/kg | [4] | |

| Rat | Dermal | >2000 mg/kg | [2] | |

| Tribufos | Rat (male) | Oral | 435 mg/kg | [2] |

| Rat (female) | Oral | 234 mg/kg | [2] | |

| Rabbit | Dermal | 1093 mg/kg | [1][2] | |

| Rat (male) | Inhalation (4h) | 4650 mg/m³ | [2] | |

| Rat (female) | Inhalation (4h) | 2460 mg/m³ | [2] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Tribufos

| Duration | Species | Route | NOAEL | LOAEL | Critical Effect | Reference |